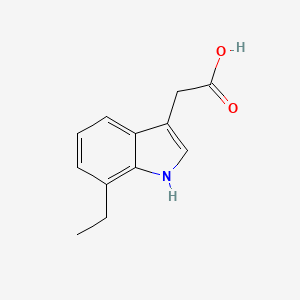

2-(7-ethyl-1H-indol-3-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-4-3-5-10-9(6-11(14)15)7-13-12(8)10/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQHDBXIAODINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Biological Activity of Indole Acetic Acid Analogues

Investigation of Molecular Targets and Pathways

The biological effects of indole (B1671886) acetic acid analogues are mediated through their interaction with various molecular targets, leading to the modulation of specific cellular pathways. While direct research on the molecular targets for 2-(7-ethyl-1H-indol-3-yl)acetic acid is limited, the activities of related compounds suggest potential areas of investigation.

Receptor Binding Studies

No specific receptor binding studies for this compound have been identified in the available literature. However, research on other indole-containing compounds demonstrates their capacity to interact with a range of receptors. For instance, certain indole analogues have been synthesized and evaluated for their binding affinity to dopamine D2 and D3 receptors. These studies have identified compounds with high affinity, with Ki values in the nanomolar range, indicating potent receptor interaction nih.gov. The affinity is determined through competitive radioligand binding studies using receptors expressed in cell lines nih.gov. While these findings are for different indole derivatives, they highlight the potential for the indole scaffold to serve as a basis for receptor-ligand interactions.

Enzyme Modulation and Inhibition Mechanisms

The indole acetic acid structure is a key feature in many compounds that modulate enzyme activity. The primary mechanism for many indole-based anti-inflammatory drugs is the inhibition of enzymes involved in inflammatory pathways.

There are no specific studies available on the inhibition of Indole-3-Acetic Acid-Amido Synthetase (GH3) by this compound. GH3 enzymes are a family of acyl-acid-amido synthetases that conjugate amino acids to the plant hormone indole-3-acetic acid (IAA), thereby regulating its cellular levels nih.govoup.com. This process is crucial for auxin homeostasis in plants nih.gov. Chemical genetics has been used to identify inhibitors of GH3, such as nalacin, which mimics the effects of auxin by inhibiting IAA conjugation nih.gov. The overexpression of certain GH3 genes, like GH3-8 in rice, leads to decreased levels of free IAA and enhanced disease resistance nih.govoup.com. These studies on other molecules underscore the potential for indole acetic acid analogues to interact with and inhibit GH3 enzymes, though specific research on this compound is needed.

Direct studies on the cyclooxygenase (COX) enzyme inhibition by this compound are not available. However, the structurally similar compound, Etodolac, is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor rumedo.runih.gov. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain rumedo.ru. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation rumedo.ru.

Etodolac has been shown to be a preferential inhibitor of COX-2 over COX-1 drugbank.com. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs rumedo.runih.gov. The inhibitory activity is typically quantified by the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| COX-1 | >100 | axonmedchem.comnih.gov |

| COX-2 | 53 | axonmedchem.comnih.gov |

Another study reported an IC50 value of 41 nM for COX-2 in Chinese Hamster Ovary (CHO) cells and approximately 50,000 nM for COX-1 in the same cell line adooq.com. The significant difference in IC50 values underscores the selectivity of Etodolac for COX-2. Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes, but this would require experimental verification.

No research has been found regarding the modulation of the NAD+-dependent deacetylase SIRT3 by this compound. SIRT3 is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial metabolism, oxidative stress, and cellular responses to stress nih.gov. Studies on other novel indole-based carboxamide derivatives have shown them to be effective modulators of SIRT3 nih.govresearchgate.net. These compounds were found to significantly increase the expression of SIRT3, which in turn upregulates other protective proteins and helps to detoxify reactive oxygen species nih.govresearchgate.net. This suggests that the indole scaffold could be a promising starting point for the development of SIRT3 modulators, although the specific effects of this compound remain unknown.

There is no available information on the activation of NADPH Oxidase 4 (NOX4) by this compound. NOX4 is an enzyme that generates reactive oxygen species (ROS) and is involved in various cellular processes nih.gov. Some studies have described the inhibitory activity of certain oxindole (B195798) derivatives on NOX4 unibo.it. Conversely, other research on a different novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has suggested that it may exert its anticancer effects through the activation of NOX4 and SIRT3 pathways. This indicates that indole derivatives have the potential to modulate NOX4 activity, but the specific action of this compound has not been investigated.

Cellular Pathway Perturbations

The biological activities of indole acetic acid analogues, including this compound, are underpinned by their ability to perturb a variety of cellular pathways. These perturbations can lead to significant physiological outcomes, ranging from the induction of programmed cell death in cancer cells to the modulation of inflammatory and oxidative stress responses. The specific nature and potency of these effects are often dictated by the structural characteristics of the analogue .

Certain analogues of indole-3-acetic acid have demonstrated the capacity to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, the novel indole ethyl isothiocyanate analog, 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has shown significant cytotoxicity in nervous system cancer cells. nih.gov This compound was found to induce chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis. nih.gov Further investigation revealed that NB7M treatment led to the accumulation of cells in the early-apoptotic and late-apoptotic/necrotic stages. nih.gov

Mechanistically, the pro-apoptotic effects of compounds like NB7M involve the activation of caspase cascades, including the cleavage of procaspase-3 and PARP-1. nih.gov Additionally, these analogues can influence key signaling pathways that regulate cell survival and proliferation. NB7M, for example, activates pro-apoptotic mitogen-activated protein kinases (MAPKs) while down-regulating pro-survival factors such as AKT and PI-3K. nih.gov

Furthermore, indole acetic acid analogues can interfere with the normal progression of the cell cycle. Treatment with NB7M resulted in S-phase arrest in SMSKCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y neuroblastoma cells. nih.gov This suggests that the specific effects on the cell cycle can be cell-type dependent. mdpi.com The ability of these compounds to halt cell cycle progression is a crucial aspect of their anti-proliferative activity. researchgate.net

| Cell Line | Compound | Observed Effect | Key Molecular Events |

| SMS-KCNR | 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Apoptosis and S-phase cell cycle arrest | Cleavage of procaspase-3 and PARP-1, activation of pro-apoptotic MAPKs, down-regulation of AKT and PI-3K. nih.gov |

| SH-SY5Y | 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Apoptosis and G1-phase cell cycle arrest | Cleavage of procaspase-3 and PARP-1, activation of pro-apoptotic MAPKs, down-regulation of AKT and PI-3K. nih.gov |

| HT-29 | Dichloromethane fraction from Toddalia asiatica (containing indole derivatives) | Apoptosis and G2/M phase cell cycle arrest | Activation of caspase-8, caspase-9, and caspase-3. frontiersin.org |

| HNSCC (SCC-9, SCC-47) | 7-Epitaxol | Apoptosis and cell cycle arrest (Sub-G1, S, and G2/M phases depending on cell line) | Downregulation of AKT and ERK1/2 phosphorylation. mdpi.com |

Indole-3-acetic acid (IAA) and its analogues can modulate oxidative stress responses, which are implicated in a wide range of pathological conditions. IAA has been shown to suppress the production of free radicals. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, IAA treatment dose-dependently suppressed the generation of nitric oxide (NO) and reactive oxygen species (ROS). nih.govmdpi.com This effect is, in part, due to the downregulation of inducible nitric oxide synthase (iNOS) mRNA expression. nih.gov

The antioxidant activity of IAA analogues is linked to their ability to directly scavenge free radicals and to induce the expression of antioxidant enzymes. mdpi.comnih.gov One key enzyme in this response is heme oxygenase-1 (HO-1), which is up-regulated in IAA-treated cells in a dose-dependent manner. nih.govnih.gov Interestingly, while the induction of HO-1 is crucial for the anti-inflammatory effects of IAA, its ability to suppress ROS and NO production appears to be independent of HO-1 activity. nih.govnih.gov This suggests a direct free radical scavenging action. mdpi.com

Studies on various IAA derivatives have explored the mechanisms controlling their cytotoxicity when activated by horseradish peroxidase (HRP). nih.gov While these compounds can cause lipid peroxidation in liposomes, their cytotoxicity in mammalian cells is thought to involve unknown electrophilic oxidation products that react with intracellular targets, rather than direct attack by free radicals or lipid peroxidation. nih.gov

| Cell Line/System | Treatment | Key Findings |

| RAW264.7 macrophages | Indole-3-acetic acid (IAA) + LPS | Dose-dependent suppression of ROS and NO generation; decreased iNOS mRNA expression. nih.govmdpi.com |

| RAW264.7 macrophages | Indole-3-acetic acid (IAA) | Upregulation of heme oxygenase-1 (HO-1). nih.govnih.gov |

| Rat model of valproic acid-induced neurotoxicity | Indole-3-acetic acid (IAA) | Attenuated oxidative stress markers. nih.gov |

| Hamster fibroblasts | IAA analogues + HRP | Cytotoxicity is likely mediated by electrophilic oxidation products rather than direct free radical damage. nih.gov |

Derivatives of indole-3-acetic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. IAA has been shown to ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated macrophages. nih.govresearchgate.net

A central mechanism for this anti-inflammatory activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov IAA treatment has been observed to mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov By preventing the activation of NF-κB, IAA and its analogues can effectively downregulate the expression of a wide array of pro-inflammatory genes.

The induction of heme oxygenase-1 (HO-1) also plays a significant role in the anti-inflammatory effects of IAA. nih.govnih.gov The protective effects of IAA against the expression of IL-1β and IL-6 can be impeded by inhibiting HO-1 activity, highlighting the importance of this pathway. nih.govnih.gov In addition to the NF-κB and HO-1 pathways, IAA may also exert its anti-inflammatory effects through other signaling cascades, such as the ERK signaling pathway, which is associated with the production of the anti-inflammatory cytokine IL-10. researchgate.net

| Pathway | Effect of IAA/Analogues | Mechanism |

| NF-κB Signaling | Inhibition | Mitigates nuclear translocation of the p65 subunit, reducing the expression of pro-inflammatory genes. nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Induction | Upregulation of HO-1 contributes to the suppression of pro-inflammatory cytokines like IL-1β and IL-6. nih.govnih.gov |

| Pro-inflammatory Cytokine Production | Suppression | Decreases the expression of IL-1β, IL-6, and MCP-1. nih.govresearchgate.net |

| ERK Signaling | Modulation | May promote the production of anti-inflammatory cytokine IL-10. researchgate.net |

Comparative Studies with Structurally Related Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of indole-based compounds. For indole-3-acetic acid analogues, several structural features have been identified as important determinants of their activity. The presence of a hydrogen atom on the indole nitrogen is often considered decisive for enhancing antiproliferative activity, as N-substituted analogues generally exhibit reduced potency. researchgate.net

The nature of the substituent on the indole ring also plays a critical role. For instance, in a series of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, a 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole was found to be a potent inhibitor. nih.gov In the context of anti-inflammatory and antioxidant activities, the specific substitution pattern can fine-tune the compound's ability to interact with biological targets and modulate signaling pathways.

Furthermore, modifications to the side chain can have a profound impact on activity. For example, the conversion of the carboxylic acid group to other functional groups can alter the compound's physicochemical properties and its interactions with target proteins. The length and composition of the side chain can also influence the biological effects, as seen in studies of α-alkyl and α-phenyloxyalkyl indole-3-acetic acids, where the length of the alkyl chain affected their herbicidal activity. nih.gov

The position and electronic nature of substituents on the indole ring are critical factors that determine the biological profile of indole-3-acetic acid analogues. Research has shown that the placement of a substituent can dramatically alter the potency and selectivity of a compound.

For example, in a study of indole derivatives, substitution at position 7 of the indole ring was found to be the most favorable for a particular biological activity, while substitution at position 4 was the least favorable. researchgate.net This highlights the importance of the 7-position, where the ethyl group is located in this compound. The ethyl group at this position is an electron-donating group, which can influence the electronic properties of the indole ring and its interactions with biological targets. In contrast, electron-withdrawing groups at other positions have also been shown to be important for certain activities. google.com

The nature of the substituent (i.e., electron-donating or electron-withdrawing) can significantly impact the compound's activity. For instance, methoxy groups, which are electron-donating, have been shown to be critical determinants of biological activity, with their position on the indole ring being a key factor. researchgate.net Conversely, the presence of electron-withdrawing groups such as fluorine or nitro groups can also enhance the activity of certain indole derivatives. researchgate.netnih.gov The interplay between the substituent's position and its electronic properties is a key consideration in the design and evaluation of new indole-based therapeutic agents.

| Substituent Position | Nature of Substituent | General Influence on Biological Activity | Reference |

| N1-position | Alkyl/Aryl groups | Generally reduces antiproliferative activity compared to N-unsubstituted analogues. | researchgate.net |

| C4-position | Various | Can be the least favorable position for substitution in some contexts. | researchgate.net |

| C5-position | Methoxy group, Bromo atom | A methoxy group can contribute to optimal antiproliferative activity. A hydrogen atom at this position was generally better for herbicidal activity than a bromo atom. | researchgate.netnih.gov |

| C6-position | Methoxy group | A methoxy group can contribute to optimal antiproliferative activity. | researchgate.net |

| C7-position | Methoxy group | Can be the most favorable position for substitution in some contexts. | researchgate.net |

In Vitro Biological Models for Mechanistic Studies

In vitro models are fundamental for elucidating the mechanisms of action of bioactive compounds by providing controlled experimental environments. For indole acetic acid analogues, these studies encompass cell-based assays to determine target interactions, enzymatic assays to identify molecular targets, and evaluations of antioxidant and antimicrobial properties.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for understanding how indole acetic acid analogues interact with cellular targets to elicit a biological response. Studies on IAA and its derivatives have explored their effects on various human cell lines, revealing activities ranging from cytotoxicity to the modulation of specific signaling pathways.

For instance, the cytotoxic effects of several indole derivatives, including IAA, have been systematically evaluated across a panel of six human cell lines. nih.gov The research highlighted that cellular sensitivity to these compounds is highly dependent on the cell type. nih.gov While hepatocellular carcinoma (HepG2) cells showed no change in viability, lung fibroblast (MRC-5) cells were sensitive to all tested derivatives except indole itself. nih.gov Other cell lines, such as adipose-derived mesenchymal stem cells (MSC), liver progenitor cells (HepaRG), colorectal carcinoma cells (Caco-2), and breast cancer cells (T47D), showed varied responses to different IAA derivatives. nih.gov

One key molecular target for indole compounds is the aryl hydrocarbon receptor (AhR). nih.gov IAA and other metabolites have been shown to activate AhR, which in turn can enhance the activity of enzymes like CYP1A1 and CYP1B1. nih.gov In other contexts, IAA has been investigated as a non-toxic prodrug that can be activated by peroxidase enzymes to form radicals that are toxic to tumor cells, a concept being explored for targeted cancer therapy. nih.govresearchgate.net

| Cell Line | Cell Type | Observed Effect of IAA/Derivatives | Reference |

|---|---|---|---|

| MRC-5 | Lung Fibroblast | Sensitive to various indole derivatives (EC50 0.52–49.8 µM) | nih.gov |

| Caco-2 | Colorectal Carcinoma | Sensitive to IAA (EC50 0.52 µM) | nih.gov |

| HepaRG | Liver Progenitor | Affected by IAA (EC50 1.98–66.4 µM) | nih.gov |

| T47D | Breast Carcinoma | Sensitive to IAA (EC50 1.68 µM) | nih.gov |

| HepG2 | Hepatocellular Carcinoma | No change in viability observed | nih.gov |

| RAW264.7 | Macrophage | IAA attenuates inflammation and oxidative stress | nih.gov |

Enzymatic Activity Assays

Enzymatic assays help to pinpoint the specific proteins whose functions are modulated by indole acetic acid analogues. A primary mechanism of action for many anti-inflammatory drugs, including some indole derivatives like Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov Research into indomethacin analogues has focused on identifying potent COX inhibitors. nih.gov

Another important enzymatic interaction involves peroxidases. Indole-3-acetic acid can be metabolically oxidized by enzymes like horseradish peroxidase in the presence of hydrogen peroxide to form radicals. nih.gov The rate of this oxidation and the subsequent prooxidant activity vary among different IAA derivatives, with factors like pH influencing the reaction effectiveness. nih.gov This enzymatic activation is the basis for the proposed use of IAA in enzyme-prodrug cancer therapies. nih.gov

Antioxidant Activity Evaluation

Many indole derivatives possess antioxidant properties, which contribute to their biological effects. The anti-inflammatory and anti-oxidative activity of IAA has been demonstrated in RAW264.7 macrophage cells, where it was shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and antioxidant functions. nih.gov

The antioxidant capacity of IAA and its derivatives has been quantified using various standard assays. For example, IAA-based biopolymeric hydrogels have been evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals. researchgate.netresearchgate.net In other studies, the effectiveness of IAA derivatives in catalyzing the co-oxidation of molecules like ascorbate and NADH was used to compare their prooxidant activities. nih.gov The antioxidant activity of plant extracts containing indole compounds is often evaluated using the DPPH method, with results expressed as an IC50 value, which indicates the concentration required to achieve 50% radical scavenging. researchgate.net

| Assay Method | Compound/Material | Finding | Reference |

|---|---|---|---|

| Free Radical Neutralization | Indole-3-Acetic Acid (IAA) | Attenuates oxidative stress in RAW264.7 cells | nih.gov |

| DPPH and NO Radical Scavenging | IAA-based hydrogels | Demonstrated effective antioxidant activity | researchgate.netresearchgate.net |

| Lipid Peroxidation Assay | IAA and derivatives | Effectiveness varies with pH and specific derivative structure | nih.gov |

Antimicrobial Activity Assessments

Indole-3-acetic acid and its analogues have demonstrated notable antimicrobial properties against a range of pathogens. IAA has been reported to show significant antibacterial activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. researchgate.net

Mechanistic studies have investigated IAA's effect on bacterial virulence and biofilm formation. In Pseudomonas aeruginosa, IAA was found to significantly inhibit biofilm formation and promote the detachment of bacterial cells from surfaces. nih.gov Microscopic analysis confirmed that IAA treatment leads to a disintegrated biofilm matrix. nih.gov Molecular docking studies further suggest that IAA may interact with key virulence proteins in this bacterium. nih.gov Additionally, certain synthetic indole derivatives have been explored as antibiotic potentiators, molecules that can enhance the activity of conventional antibiotics against drug-resistant bacteria. mdpi.com

| Organism | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition of biofilm formation, bacterial cell detachment | nih.gov |

| Staphylococcus aureus | Antibacterial activity | researchgate.net |

| Escherichia coli | Antibacterial activity | researchgate.net |

| Klebsiella pneumoniae | Antibacterial activity | researchgate.net |

| Salmonella typhi | Antibacterial activity | researchgate.net |

In Vivo Mechanistic Investigations in Non-Human Organisms

In vivo studies in non-human organisms, particularly plants, are essential for understanding the systemic and physiological effects of indole acetic acid analogues.

Plant Growth Regulation Studies

Indole-3-acetic acid is the most abundant and physiologically active auxin in plants, acting as a master regulator of growth and development. mdpi.com Its functions are diverse and concentration-dependent. plantgrowthhormones.comphytotechlab.com At optimal concentrations, IAA promotes cell division in meristematic tissues, stimulates root formation, and encourages the development of callus tissue. plantgrowthhormones.com It also plays roles in flower formation, fruit development, and cellular respiration. plantgrowthhormones.com

| Plant Process | Effect of Indole-3-Acetic Acid (IAA) | Reference |

|---|---|---|

| Cell Division | Promotes division of meristematic tissue | plantgrowthhormones.com |

| Root Growth | Promotes root formation | plantgrowthhormones.comphytotechlab.com |

| Shoot Elongation | Stimulates elongation | phytotechlab.com |

| Callus Formation | Promotes callus formation and growth | plantgrowthhormones.comphytotechlab.com |

| Budding | Inhibits axillary bud growth | plantgrowthhormones.comphytotechlab.com |

| Fruit Development | Can induce parthenocarpic (seedless) fruit | plantgrowthhormones.com |

Effects on Root and Shoot Development

Indole-3-acetic acid and its analogues are pivotal in regulating the architecture of the plant root and shoot systems. taylorandfrancis.comnih.gov At the cellular level, these compounds stimulate cell elongation, division, and differentiation. caissonlabs.compomais.complantgrowthhormones.com

Root Development:

Auxins like IAA are well-known for their role in initiating and promoting root development. taylorandfrancis.comcaissonlabs.compomais.com They are crucial for the formation of both lateral and adventitious roots. taylorandfrancis.comnih.gov The general mechanism involves the regulation of gene expression that leads to cell wall loosening and subsequent cell expansion. It is hypothesized that this compound would exhibit similar rhizogenic properties.

The concentration of auxin is a critical factor; low concentrations typically stimulate root formation, while higher concentrations can be inhibitory. plantgrowthhormones.comyuenerbiotech.com For instance, studies on other IAA analogues have demonstrated a significant increase in rooting percentage, root number, and root length when supplemented in growth media. researchgate.net

Shoot Development:

In the shoot, IAA and its analogues are involved in processes such as apical dominance, where the central stem grows more strongly than the lateral stems. taylorandfrancis.comnih.gov They also play a role in vascular tissue development and the formation of leaves and flowers. taylorandfrancis.com The effect on shoot growth is also concentration-dependent, with supraoptimal concentrations potentially leading to inhibitory effects. plantgrowthhormones.com

| Treatment | Shoot Length (cm) | Root Length (cm) |

|---|---|---|

| Non-coated | 15.2 | 8.5 |

| Enterobacter kobei (isolate 1) | 18.9 | 11.2 |

| Enterobacter kobei (isolate 2) | 17.8 | 10.5 |

| Burkholderia paludis (isolate 3) | 16.5 | 9.8 |

Impact on Seed Germination and Embryonic Root Growth

While gibberellins are the primary hormones triggering seed germination, auxins like IAA play a significant supportive role in post-germination events, particularly in embryonic root (radicle) emergence and early root system establishment. pomais.commdpi.com

IAA contributes to improved seed germination rates and seedling vigor by initiating hormonal signaling pathways crucial for these early growth stages. pomais.com Studies have shown that seed treatment with IAA-producing bacteria can significantly enhance germination. arccjournals.comnih.gov For example, coating vegetable soybean seeds with Enterobacter kobei isolates that produce high levels of IAA resulted in increased germination percentages compared to uncoated seeds. arccjournals.com

Furthermore, the application of a seed dressing containing a mixture of plant growth regulators including IAA has been shown to significantly increase the germination rate and seedling growth of maize under various temperature conditions. mdpi.com

| Treatment | Germination (%) after 4 days |

|---|---|

| Non-coated | 55 |

| Enterobacter kobei (isolate 1) | 95 |

| Enterobacter kobei (isolate 2) | 89 |

Role in Plant Stress Response and Immunity

Recent evidence suggests that IAA and its analogues are involved in modulating plant responses to both biotic and abiotic stresses. nih.gov Exogenous application of IAA has been shown to improve drought tolerance in white clover by modulating the expression of genes involved in drought stress response and leaf senescence. nih.gov

IAA can interact synergistically or antagonistically with other plant hormones like melatonin and abscisic acid to regulate stress responses. nih.gov For instance, at low concentrations, melatonin can promote IAA synthesis, which in turn enhances plant growth and stress tolerance. nih.gov

In the context of plant immunity, IAA can have a dual role. While plants often enhance their immune response by suppressing their own IAA synthesis, some pathogenic microorganisms can produce IAA to interfere with the host's defense system. nih.govnih.gov This suggests that compounds like this compound could potentially modulate a plant's susceptibility to pathogens.

Animal Models for Disease Mechanism Exploration (Excluding Clinical Outcomes)

While primarily known as a plant hormone, IAA and its derivatives are also found in animals, including mammals, where they are products of both endogenous and gut microbial metabolism of dietary tryptophan. wikipedia.org Emerging research is exploring the role of these indole derivatives in various physiological and pathological processes in animal models.

Studies in mice have shown that IAA can have protective effects. For example, IAA administration has been found to alleviate nonalcoholic fatty liver disease (NAFLD) by reducing hepatic lipogenesis, oxidative stress, and inflammation. mdpi.com In a mouse model of colitis, IAA demonstrated an ability to alleviate symptoms by altering the gut microbiome and promoting the production of beneficial metabolites. nih.gov

Furthermore, research using a mouse model of chronic mild stress has indicated that IAA may exert anti-depressive effects. nih.gov Treatment with IAA was shown to attenuate depression and anxiety-like behaviors, potentially by improving the function of the hypothalamus-pituitary-adrenal (HPA) axis and increasing brain-derived neurotrophic factor (BDNF) expression. nih.gov These findings suggest that indole acetic acid analogues could be investigated for their potential to modulate gut-brain axis signaling and influence neurological processes.

It is important to note that these studies have been conducted with IAA, and the specific effects of this compound in animal models have not been reported. The ethyl substitution on the indole ring could significantly alter its absorption, distribution, metabolism, and ultimately its biological activity in animal systems.

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and for structure-based drug design.

Molecular docking studies on indole-3-acetic acid (IAA) and its analogs have primarily focused on their interaction with auxin receptors, such as the TRANSPORT INHIBITOR RESISTANT 1 (TIR1) protein, and other proteins like horseradish peroxidase (HRP). tandfonline.comnih.govoup.comnii.ac.jp These studies reveal that the carboxylate group of the acetic acid side chain is crucial for forming key interactions within the binding pocket.

In the context of the TIR1 receptor, which is central to auxin signaling in plants, the indole (B1671886) ring of IAA fits into a hydrophobic pocket, while the carboxylate group forms hydrogen bonds and electrostatic interactions with specific amino acid residues. oup.comnii.ac.jpnih.gov The binding of auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressor proteins, which leads to the degradation of the latter and subsequent gene expression. nii.ac.jpoup.com

For "2-(7-ethyl-1H-indol-3-yl)acetic acid," it is predicted that the core indole ring and the acetic acid side chain would engage in similar interactions. The ethyl group at the 7-position is located on the benzene (B151609) ring portion of the indole nucleus. Depending on the specific topology of the receptor's binding pocket, this substitution could either enhance binding through additional hydrophobic interactions or introduce steric hindrance. Studies on other ring-substituted IAAs have shown that the position and nature of the substituent significantly influence binding affinity. nih.govnih.gov For instance, a study on the binding of various IAA derivatives to human serum albumin showed that bulky substituents at certain positions can increase affinity, while at others they can obstruct binding. nih.gov A chemometric and molecular modeling study of 1H-indole-3-acetic acid derivatives predicted that 7-ethyl-IAA would be an active auxin. unicamp.br

Table 1: Predicted Ligand-Receptor Interactions of Indole-3-acetic acid (IAA) with TIR1 Auxin Receptor

| Interacting Residue in TIR1 | Type of Interaction |

| Arginine (Arg) | Hydrogen Bond, Electrostatic |

| Serine (Ser) | Hydrogen Bond |

| Leucine (Leu) | Hydrophobic Interaction |

| Phenylalanine (Phe) | Hydrophobic Interaction |

This table is based on generalized findings from studies on IAA and its analogs with auxin receptors. oup.comnii.ac.jp

Binding affinity, often expressed in terms of kcal/mol, quantifies the strength of the interaction between a ligand and its receptor. Posing analysis refers to the prediction of the most stable conformation (pose) of the ligand within the binding site.

In docking simulations of IAA with horseradish peroxidase (HRP), the ligand was shown to bind at the exposed heme edge of the enzyme. nih.gov The calculated binding affinity for this interaction provides a quantitative measure of the complex's stability. For auxin receptors like TIR1, the binding affinity of various auxins and their analogs has been determined, revealing that even minor chemical modifications can lead to significant changes in binding strength and receptor selectivity. nih.gov For example, a tetrazole analogue of IAA was found to bind preferentially to the TIR1 receptor over its homologue AFB5, a selectivity that was traced back to a single amino acid difference in the binding pocket. nih.gov

Table 2: Representative Binding Affinity Data for Indole Acetic Acid Analogs

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Indole-3-acetic acid (IAA) | Horseradish Peroxidase (HRP) | Not specified | nih.gov |

| Indole-3-tetrazole | TIR1 Auxin Receptor | Not specified, but selective binding confirmed | nih.gov |

| Picloram (synthetic auxin) | AFB5 Auxin Receptor | Higher affinity than for TIR1 | nih.gov |

This table presents examples of binding affinity studies on related compounds to illustrate the concept.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of molecules over time, offering a dynamic perspective that complements the static picture from molecular docking.

MD simulations performed on the complex of IAA and HRP have been used to assess the stability of the docked pose and to understand the structural dynamics of the complex. tandfonline.comnih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. For the IAA/HRP complex, MD simulations showed that the binding of IAA did not induce significant conformational changes in the enzyme, indicating a stable interaction. tandfonline.com

For "this compound," the acetic acid side chain possesses rotational freedom around the C3-Cα and Cα-C(O) bonds. This flexibility allows the molecule to adopt various conformations. The ethyl group at the 7-position also has rotational freedom. MD simulations would be crucial to explore the preferred conformations of the entire molecule and how these might be influenced by its environment, such as the binding pocket of a receptor.

The solvent environment plays a critical role in determining the conformation of a molecule. In MD simulations, the solvent (typically water) is explicitly modeled to provide a more realistic representation of the biological milieu. The interactions between the solute and solvent molecules, such as hydrogen bonding, influence the conformational preferences of the solute.

For "this compound," the carboxylic acid group is hydrophilic and would be expected to interact favorably with polar solvents like water. The indole ring, particularly with the addition of the hydrophobic ethyl group, would have a greater tendency to be shielded from the aqueous environment, which can influence its folding and binding to hydrophobic pockets in proteins. MD simulations would allow for the detailed study of the solvation shell around the molecule and its impact on the conformational equilibrium.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. nih.govelsevierpure.com

These calculations can determine optimized molecular geometries, including bond lengths and angles, and electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Studies on IAA and its derivatives have used quantum chemical methods to understand their electronic properties and to correlate these with their biological activity. unicamp.brnih.gov For example, the distribution of electrostatic potential on the molecular surface can reveal regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding interactions with receptors.

For "this compound," quantum chemical calculations would be expected to show that the ethyl group, being an electron-donating group, might slightly alter the electron distribution on the indole ring compared to the unsubstituted IAA. This could have subtle effects on its reactivity and interaction with biological targets. The fundamental electronic features, however, would be largely dictated by the indole nucleus and the acetic acid side chain.

Table 3: Representative Quantum Chemical Properties of Indole-3-acetic acid (IAA)

| Property | Description | Typical Calculated Value for IAA | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability | Varies with method | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability | Varies with method | nih.gov |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity | Varies with method | nih.gov |

| Dipole Moment | Measure of the net molecular polarity | Varies with conformation and method | unicamp.br |

This table provides a conceptual overview of properties derived from quantum chemical calculations for the parent compound IAA.

Electronic Structure and Reactivity Predictions

The electronic structure of an indole derivative like this compound is fundamental to its chemical behavior. Computational methods are employed to model this structure and predict its reactivity. Studies on the parent compound, 1H-indole-3-acetic acid (IAA), often utilize ab initio and Density Functional Theory (DFT) methods to optimize molecular geometry and calculate electronic properties. researchgate.netunicamp.br These methods, such as B3LYP and Hartree-Fock (HF), can accurately predict bond lengths, bond angles, and charge distributions. unicamp.br

For this compound, the addition of the 7-ethyl group introduces subtle changes to the electron distribution within the indole ring, which can influence its reactivity. Reactivity predictions often involve Frontier Molecular Orbital (FMO) analysis. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov Theoretical studies on similar indole structures show that the indole nucleus is electron-rich and prone to electrophilic substitution, with the C3 position being particularly reactive. The acetic acid side chain, conversely, provides a site for nucleophilic reactions.

| Method | Purpose | Predicted Parameters | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Electronic Properties | Bond Lengths, Bond Angles, Mulliken Charges | unicamp.br |

| Hartree-Fock (HF) | Geometry Optimization | Optimized Molecular Geometry | unicamp.br |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | HOMO-LUMO Energy Gap, Orbital Distribution | nih.gov |

Spectroscopic Data Correlation and Validation

A critical application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental results to validate both the theoretical model and the synthesized structure. researchgate.net For this compound, computational models can predict vibrational frequencies (Infrared spectroscopy), chemical shifts (Nuclear Magnetic Resonance spectroscopy), and mass-to-charge ratios (Mass Spectrometry). nih.gov

Experimental synthesis and characterization of related compounds like 7-ethyltryptophol, a key intermediate for the drug Etodolac, rely on techniques such as HPLC, Mass Spectrometry, and NMR to confirm the structure. niscpr.res.iniosrjournals.org In a research context, theoretical spectra for this compound would be generated using methods like DFT. These calculated spectra are then compared against the experimental data. A high degree of correlation between the predicted and measured spectra confirms the molecular structure and validates the accuracy of the computational methods used. unicamp.br Discrepancies, on the other hand, can guide the re-evaluation of either the experimental data or the computational model.

| Spectroscopic Technique | Computational Output | Experimental Data Source | Purpose |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Predicted Vibrational Frequencies (cm⁻¹) | Laboratory Measurement | Functional Group Identification |

| Nuclear Magnetic Resonance (NMR) | Predicted Chemical Shifts (ppm) | Laboratory Measurement | Structural Elucidation of H and C framework |

| Mass Spectrometry (MS) | Calculated Mass-to-Charge Ratio (m/z) | Laboratory Measurement | Molecular Weight Confirmation |

Cheminformatics and QSAR Approaches

Cheminformatics applies computational methods to analyze large sets of chemical data, enabling the prediction of properties and activities. For this compound, these approaches are invaluable for assessing its potential biological relevance.

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com To build a QSAR model for analogues of this compound, a dataset of structurally similar indole derivatives with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.com

From the structure of each molecule, a large number of numerical "molecular descriptors" are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological descriptors (e.g., branching indices), and electronic descriptors. Machine learning algorithms, such as linear discriminant analysis or random forest models, are then trained on this data to create a predictive model. mdpi.comnih.gov For instance, a study on food metabolites, including Indole-3-acetic acid, used descriptors like FractionCSP3 (the fraction of sp3-hybridized carbons) and AromaticProportion to predict activity toward the estrogen receptor alpha (ERα). mdpi.com Such a model could be used to predict the biological activity of this compound before committing to laboratory synthesis and testing. researchgate.net

| Descriptor Class | Example Descriptor | Description | Reference |

|---|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, indicating lipophilicity. | nih.gov |

| Topological | FractionCSP3 | Fraction of sp3 hybridized carbons in the molecule. | mdpi.com |

| Topological | Aromatic Proportion | Ratio of aromatic atoms to the total number of heavy atoms. | mdpi.com |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | researchgate.net |

Virtual Screening for Analogues

Virtual screening is a powerful cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This process can be used to discover novel analogues of this compound that may possess enhanced activity or more desirable properties.

The process typically begins with a known active molecule (a "ligand") or the 3D structure of a biological target (a "receptor"). In ligand-based virtual screening, the structure of this compound would be used as a template to search databases for molecules with similar shape and electrostatic properties. In structure-based screening, if a target receptor is known, computational docking is used. This involves simulating the binding of millions of potential compounds into the active site of the receptor. researchgate.net Each binding pose is evaluated using a scoring function that estimates the binding affinity. Compounds that receive the best scores are selected as "hits" for further experimental investigation. researchgate.net This approach significantly accelerates the discovery of new potential drug candidates by prioritizing the most promising compounds for synthesis and testing.

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | Collection and formatting of large databases of chemical compounds (e.g., ZINC, DrugBank). | Create a diverse set of molecules to screen. |

| 2. Target/Ligand Definition | Defining the 3D structure of the biological target or the query ligand (e.g., this compound). | Establish the basis for the search. |

| 3. Docking and Scoring | Computationally placing each library compound into the target's active site and calculating a binding score. | Predict the binding affinity of each compound. researchgate.net |

| 4. Hit Selection & Prioritization | Ranking compounds based on their scores and selecting the top candidates for further analysis. | Identify a manageable number of promising compounds for experimental testing. |

Analytical and Characterization Methodologies in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 2-(7-ethyl-1H-indol-3-yl)acetic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are routinely employed in the characterization of indole (B1671886) derivatives. eurjchem.com

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the related compound, 2-(1H-indol-3-yl)acetate, specific signals corresponding to the different protons in the molecule are observed. For instance, the proton of the indole NH group typically appears as a singlet at approximately 10.9 ppm. The aromatic protons of the indole ring resonate in the region of 6.97-7.48 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. The methylene protons of the acetic acid side chain are observed as a singlet around 3.71 ppm. ajol.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For indole-3-acetic acid and its derivatives, characteristic signals for the carboxylic acid carbon, the carbons of the indole ring, and the methylene carbon are observed, confirming the presence of these functional groups. eurjchem.com

Table 1: Representative ¹H-NMR Spectral Data for a Related Indole Acetic Acid Derivative

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 10.9 | s | 1H | NH-1' |

| 7.48 | d | 1H | H-4' |

| 7.34 | d | 1H | H-7' |

| 7.23 | s | 1H | H-2' |

| 7.06 | t | 1H | H-5' |

| 6.97 | t | 1H | H-6' |

| 3.71 | s | 2H | CH₂-10' |

Data is for ethyl 2-(1H-indol-3-yl)acetate and serves as a representative example. ajol.info

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of indole-3-acetic acid, characteristic absorption bands are observed that confirm its structure. A broad band in the region of 2730-3127 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, while the C=O stretching of the carboxylic acid appears as a strong absorption around 1701 cm⁻¹. The N-H stretching of the indole ring is typically observed near 3389 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also seen in the spectrum. ajol.info

Table 2: Key IR Absorption Bands for Indole Acetic Acid Derivatives

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3389 | N-H Stretch (Indole) |

| 2730-3127 | O-H Stretch (Carboxylic Acid) |

| ~1701 | C=O Stretch (Carboxylic Acid) |

| ~2930 | Aromatic C-H Stretch |

Data is for the parent compound indole-3-acetic acid and is representative. ajol.inforesearchgate.net

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EIMS) of ethyl 2-(1H-indol-3-yl)acetate, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight. Fragmentation patterns, such as the loss of the ethoxycarbonyl group, can provide further structural information. ajol.info High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence. uchicago.edu

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of indole compounds. nih.gov Reversed-phase HPLC, often using a C8 or C18 column, is a common method for analyzing indole-3-acetic acid and its derivatives. nih.gov A gradient elution system with a mobile phase consisting of an aqueous acid solution (e.g., acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed for optimal separation. nih.gov Detection is typically achieved using a fluorescence detector, which offers high sensitivity and specificity for fluorescent indole compounds. researchgate.netscispace.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For indole derivatives, a common mobile phase for TLC is a mixture of ethyl acetate and hexane. The separated spots on the TLC plate can be visualized under UV light or by staining with a suitable reagent. ttuhsc.edu

Column Chromatography (Silica Gel)

Column chromatography is a cornerstone purification technique in synthetic organic chemistry, indispensable for the isolation of target compounds from complex reaction mixtures. The principle of this method relies on the differential partitioning of components between a stationary phase and a mobile phase. For indole derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature.

In the context of synthesizing this compound, purification of key intermediates like 7-ethyltryptophol is often accomplished using silica gel column chromatography. patsnap.comgoogle.com Though modern, large-scale industrial processes often seek to avoid chromatography for economic reasons, it remains a vital tool for laboratory-scale synthesis to ensure high purity. google.comgoogleapis.com

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture is then loaded onto the top of the silica gel bed. A solvent system, or eluent, is passed through the column, and the components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Generally, less polar compounds elute faster, while more polar compounds are retained longer by the silica gel.

The choice of eluent is critical for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is often employed. This allows for the sequential elution of compounds with varying polarities. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the desired compound. For acidic compounds like carboxylic acids, a small amount of acetic acid may be added to the eluent system to improve peak shape and prevent tailing.

| Solvent System (Mobile Phase) | Typical Ratio Range | Application Notes | Reference |

|---|---|---|---|

| Hexane / Ethyl Acetate | 15:1 to 3:1 | A very common and versatile system for a wide range of indole derivatives. The polarity is increased by adding more ethyl acetate to elute more polar compounds. | amazonaws.com |

| Dichloromethane / Methanol (B129727) | 100:1 to 100:10 | Effective for more polar indoles that may not be soluble or mobile in hexane/ethyl acetate systems. | |

| Toluene / Acetone | 100:0 to 50:50 | An alternative solvent system that can offer different selectivity compared to ester-based systems. | |

| Hexane / Ethyl Acetate / Acetic Acid | Variable + ~0.1% Acetic Acid | Specifically for acidic compounds like indole-3-acetic acid derivatives to ensure the carboxylic acid is protonated and elutes with a better peak shape. |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the surveyed literature, the technique has been widely applied to numerous other indole derivatives, including the parent compound, Indole-3-acetic acid. nih.goviucr.orgmdpi.com The analysis involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from an X-ray crystallographic analysis are extensive. They include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information allows for a detailed understanding of the molecule's conformation in the solid state and reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. nih.gov These packing forces can significantly influence the physical properties of the material, such as its melting point and solubility.

For an illustrative purpose, the table below presents typical crystallographic data for a related indole derivative, demonstrating the kind of detailed structural information that can be obtained from this powerful technique.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.118(3) Å, b = 9.882(2) Å, c = 13.064(3) Å |

| Unit Cell Angles | α = 90°, β = 109.28(3)°, γ = 90° |

| Volume | 1840.4(7) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.258 Mg/m³ |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid |

| Silica Gel (Silicon Dioxide) |

| 7-ethyltryptophol |

| Hexane |

| Ethyl Acetate |

| Acetic Acid |

| Dichloromethane |

| Methanol |

| Toluene |

| Acetone |

| (E)-N-[2-(1H-indol-3-yl)ethyl] |

Research Applications and Broader Scientific Context

Use as Research Probes and Chemical Tools

The utility of 2-(7-ethyl-1H-indol-3-yl)acetic acid and its close derivatives extends to their application as chemical tools, particularly in the realm of pharmaceutical analysis and quality control. The structural core of this compound is found in various biologically active molecules, making it and its analogs essential as reference materials and research probes.

A notable example is the relationship with the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The compound 2-(7-ethyl-1H-indol-3-yl)ethanol, known as 7-ethyltryptophol, is a critical impurity and a key intermediate in the synthesis of Etodolac. usp.orgpharmaffiliates.comclearsynth.comiosrjournals.org As such, it is used as a certified reference material to ensure the purity and quality of the final pharmaceutical product. The acetic acid derivative serves a similar function as a potential process-related impurity or degradation product, requiring its use as an analytical standard for the development and validation of quality control methods.

Furthermore, derivatives of this indole (B1671886) structure are synthesized to act as specific probes in safety and toxicology studies. For instance, 2-(7-ethyl-1-nitroso-1H-indol-3-yl)ethanol is an N-nitroso derivative that serves as a highly characterized reference material for detecting and quantifying potentially carcinogenic nitrosamine impurities in drug substances like Etodolac. veeprho.com These chemical tools are indispensable for meeting stringent regulatory standards for pharmaceutical safety set by global health authorities.

Table 1: Related Indole Compounds Used as Chemical Tools

| Compound Name | CAS Number | Application |

| 2-(7-Ethyl-1H-indol-3-yl)ethanol | 41340-36-7 | Etodolac related compound/impurity standard. usp.org |

| 2-(7-ethyl-1-nitroso-1H-indol-3-yl)ethanol | Not Available | Analytical reference standard for nitrosamine impurities. veeprho.com |

Role in Understanding Indole Alkaloid Biosynthesis and Function

Indole alkaloids represent one of the largest and most diverse families of nitrogen-containing secondary metabolites found in nature, with many exhibiting potent biological activities. nih.govencyclopedia.pub The biosynthesis of most of these complex molecules originates from the amino acid L-tryptophan. nih.gov The indole ring system provides a reactive scaffold that undergoes a variety of enzymatic modifications, such as electrophilic substitutions and cyclizations, to generate vast structural diversity. nih.gov

While this compound is a synthetic compound, its core structure is analogous to indole-3-acetic acid (IAA), the most common natural plant hormone of the auxin class. mdpi.comsamipubco.com IAA and its metabolic pathways are central to plant physiology and are also found in bacteria and fungi. mdpi.comnih.gov By studying synthetic analogs like this compound, researchers can probe the structure-activity relationships of enzymes and receptors involved in natural indole alkaloid signaling and metabolism. These synthetic probes help to elucidate the specific molecular interactions that govern the biological functions of endogenous indole compounds, contributing to a deeper understanding of these vital biochemical pathways.

Development of Agrochemicals and Plant Growth Regulators

The structural similarity of this compound to the natural plant hormone indole-3-acetic acid (IAA) makes it a compound of interest in the development of agrochemicals. IAA plays a crucial role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govmdpi.com The physiological response of plants to auxins is highly concentration-dependent; while optimal levels promote growth, excessive concentrations can be inhibitory or herbicidal. nih.gov

This dual nature of auxins has been exploited in agriculture for decades. Synthetic auxins are widely used as plant growth regulators to promote rooting, fruit set, and to prevent premature fruit drop. mdpi.comresearchgate.net Conversely, at high concentrations, they are used as selective herbicides. Research into novel indole-3-acetic acid derivatives aims to develop compounds with enhanced potency, selectivity, or stability. For example, studies on compounds like 4-chloroindole-3-acetic acid (4-Cl-IAA) and other indole-3-carboxylic acid derivatives have led to the identification of potent root-promoting agents and potential new herbicides that target auxin transport and response pathways. researchgate.netnih.govfrontiersin.org The ethyl group at the 7-position of this compound modifies its lipophilicity and steric profile compared to IAA, making it a valuable candidate for screening and development as a novel plant growth regulator or herbicidal agent.

Table 2: Examples of Indole-based Plant Growth Regulators

| Compound | Type | Primary Application |

| Indole-3-acetic acid (IAA) | Natural Auxin | Regulates diverse plant growth processes. nih.gov |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Synthetic Auxin | Potent root formation promoter. researchgate.net |

| Indole-3-butyric acid (IBA) | Synthetic Auxin | Widely used for promoting root growth in cuttings. |

Building Blocks for Complex Heterocyclic Compound Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis due to its prevalence in biologically active molecules. rsc.org Indole derivatives, including this compound, serve as versatile building blocks for the construction of more complex heterocyclic systems. sciencepubco.comresearchgate.net The indole ring itself can be functionalized at multiple positions, and the acetic acid side chain provides a reactive handle for a wide array of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, or ketones, or it can participate in cyclization reactions to form fused ring systems. For example, indole derivatives are used in Fischer indole synthesis and other named reactions to create polycyclic alkaloids and other complex molecular architectures. rsc.org The synthesis of pyrroloazocine indole alkaloids and various substituted indoles demonstrates the utility of functionalized indoles as key starting materials. derpharmachemica.comacs.org The presence of both the 7-ethylindole (B1586515) core and the acetic acid side chain makes this compound a valuable synthon for generating libraries of complex heterocyclic compounds for drug discovery and materials science research.

Precursor in Non-Clinical Investigational Compound Synthesis

One of the most significant applications of this compound and its immediate chemical relatives is as a precursor in the synthesis of investigational and marketed pharmaceutical agents. The compound is structurally integral to the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). iosrjournals.org The key starting material for many industrial syntheses of Etodolac is 2-(7-ethyl-1H-indol-3-yl)ethanol (7-ethyltryptophol), which is then reacted with a ketoester to construct the final pyrano[3,4-b]indole ring system of the drug. googleapis.com The acetic acid compound itself can be readily converted to the ethanol (B145695) derivative via reduction, positioning it as a direct precursor in this important synthetic pathway.

Beyond Etodolac, the broader class of substituted indole-3-acetic acids serves as a foundational scaffold for new drug candidates. For example, complex derivatives such as (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid have been synthesized and investigated as potent S1P1 receptor modulators for the potential treatment of autoimmune diseases like multiple sclerosis and psoriasis. google.com This highlights the role of the 2-(indol-3-yl)acetic acid framework as a critical starting point for the development of novel, non-clinical investigational compounds targeting a range of therapeutic areas.

Future Directions in Academic Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 2-(7-ethyl-1H-indol-3-yl)acetic acid is intrinsically linked to its precursor, 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol). iosrjournals.orgniscpr.res.in Current methods for synthesizing 7-ethyltryptophol often involve the Fischer indole (B1671886) synthesis, which can suffer from harsh conditions and the formation of byproducts. niscpr.res.in Future research should focus on developing more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Greener Catalysts: Investigating the use of solid acid catalysts, such as zeolites or ion-exchange resins, to replace corrosive and difficult-to-recycle homogeneous acids like sulfuric acid in the Fischer indole synthesis of the 7-ethylindole (B1586515) core. niscpr.res.in

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers improved safety, scalability, and control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: Exploring the use of enzymes, such as tryptophan synthase or related enzymes, to catalyze the formation of the indole ring or the subsequent side-chain elongation. This approach could offer high stereoselectivity and milder reaction conditions.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps to reduce waste, energy consumption, and purification efforts. A potential route could involve the direct conversion of 7-ethylindole to this compound, bypassing the isolation of the alcohol intermediate. google.com

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Improved Fischer Indole Synthesis | Well-established, readily available starting materials. iosrjournals.orgniscpr.res.in | Use of milder and recyclable catalysts, solvent optimization. niscpr.res.in |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for specific substrate acceptance. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and cost. google.com | Catalyst compatibility, reaction sequence design. |

Advanced Mechanistic Studies using Multi-Omics Approaches

To fully understand the biological potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Given its structural similarity to Etodolac, which is known to inhibit cyclooxygenase (COX) enzymes, a primary research focus would be to determine its activity against COX-1 and COX-2. jetir.org Beyond this, multi-omics approaches can provide a comprehensive view of its cellular effects.

Future mechanistic studies should include:

Transcriptomics (RNA-Seq): To identify changes in gene expression in relevant cell lines (e.g., inflammatory cells, cancer cells) upon treatment with the compound. This can reveal affected cellular pathways and potential off-target effects.

Proteomics: To analyze changes in the cellular proteome to understand the downstream effects of altered gene expression and to identify direct protein targets. Techniques like thermal proteome profiling could be employed to identify direct binding partners.

Metabolomics: To study the impact of the compound on cellular metabolism. As an indole-3-acetic acid derivative, it may interfere with tryptophan metabolism or other metabolic pathways.

Interactomics: To map the protein-protein interaction networks that are perturbed by the compound, providing insights into its broader biological context.

These integrated omics studies will be instrumental in building a holistic understanding of the compound's bioactivity and identifying potential biomarkers for its effects.

High-Throughput Screening and Lead Identification for Biological Probes

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. unibas.it this compound can serve as a valuable starting point for the development of novel biological probes or lead compounds for drug discovery.

Future research in this area should involve:

High-Throughput Screening (HTS): Screening large libraries of derivatives of this compound against a wide range of biological targets, such as G-protein coupled receptors, kinases, and nuclear receptors.

Fragment-Based Drug Discovery (FBDD): Using the core indoleacetic acid scaffold as a fragment to screen against protein targets. Hits can then be grown and optimized to develop potent and selective ligands.

Phenotypic Screening: Testing the compound and its analogs in cell-based assays that measure a specific phenotype (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers) to identify compounds with desired biological effects without a priori knowledge of the target. nih.gov

The data generated from these screening campaigns can be used to build structure-activity relationships (SAR) and guide the design of more potent and selective molecules.

| Screening Method | Objective | Potential Outcome |

| High-Throughput Screening (HTS) | Identify initial hits against diverse biological targets. | Broad understanding of the compound's bioactivity profile. |

| Fragment-Based Drug Discovery (FBDD) | Discover novel binding interactions for the core scaffold. | Starting points for the rational design of potent ligands. |

| Phenotypic Screening | Find compounds with desired cellular effects. nih.gov | Identification of leads for complex diseases with poorly understood targets. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity of new derivatives based on their chemical structure. This can help prioritize which compounds to synthesize and test.

De Novo Drug Design: Using generative AI models to design novel molecules with desired properties (e.g., high affinity for a specific target, favorable pharmacokinetic profiles) based on the this compound scaffold.

Predictive Modeling of ADMET Properties: Employing AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of virtual compounds, allowing for early-stage deselection of candidates with unfavorable profiles.

Target Prediction: Using ligand-based or structure-based AI models to predict the most likely biological targets of this compound, guiding experimental validation.

The integration of AI/ML with experimental work will create a synergistic cycle of design, synthesis, testing, and learning, significantly accelerating the research and development process.

Investigation of Environmental and Ecological Roles (excluding toxicology)

Indole-3-acetic acid (IAA) is a well-known phytohormone (auxin) that plays a critical role in plant growth and development. Given that this compound is a derivative of IAA, it is plausible that it may have ecological roles.

Future research in this domain could explore:

Plant Growth Regulation: Investigating the effect of this compound on plant growth, including root development, cell elongation, and fruit ripening. It may act as an agonist, antagonist, or have novel regulatory effects on auxin signaling pathways.

Microbial Interactions: Studying the influence of the compound on soil microbial communities. Some microorganisms can produce and respond to indole compounds, which can affect biofilm formation, quorum sensing, and plant-microbe interactions.

Allelopathy: Examining the potential of this compound to act as an allelochemical, influencing the growth of other plants in its vicinity.

Biodegradation: Assessing the environmental fate of the compound by studying its degradation by soil and water microorganisms. This is crucial for understanding its persistence and potential ecological impact.

This line of research could lead to the development of novel plant growth regulators or provide insights into the complex chemical communication that occurs in ecosystems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-ethyl-1H-indol-3-yl)acetic acid, and how can purity be maximized?

- Methodology :

- Step 1 : Start with indole-3-acetic acid derivatives. Introduce the ethyl group at the 7-position via Friedel-Crafts alkylation using ethyl halides and Lewis acid catalysts (e.g., AlCl₃) .

- Step 2 : Protect the carboxylic acid group as an ethyl ester to prevent side reactions during alkylation. Hydrolysis under mild acidic conditions regenerates the acid post-alkylation .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product. Monitor via HPLC (C18 column, UV detection at 280 nm) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- FT-IR : Validate functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR :

- ¹H NMR : Confirm ethyl group presence (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂). Indole protons appear as distinct aromatic signals (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm; ethyl carbons at ~12–15 ppm (CH₃) and ~25–30 ppm (CH₂) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peak ([M+H]⁺ at m/z 218.1) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl) at the indole 7-position influence biological activity?

- Methodology :

- Comparative Assays : Test this compound against analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid ) in antimicrobial or anticancer assays (e.g., MIC determination, MTT cell viability).

- Structure-Activity Relationship (SAR) : Ethyl groups enhance lipophilicity (logP ~2.5 vs. methyl ~1.8), improving membrane permeability but potentially reducing solubility. Quantify via partition coefficient (logP) measurements .

Q. What computational approaches predict the reactivity of this compound in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating/accepting capacity. Ethyl substituents lower LUMO energy (-1.8 eV), enhancing electrophilic reactivity .